molecular formula C8H6FN3O B13593961 5-(3-Fluoropyridin-4-yl)isoxazol-3-amine

5-(3-Fluoropyridin-4-yl)isoxazol-3-amine

Cat. No.: B13593961
M. Wt: 179.15 g/mol
InChI Key: SQTMDIJQJJZDCE-UHFFFAOYSA-N
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Description

5-(3-Fluoropyridin-4-yl)isoxazol-3-amine is a compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. Isoxazoles are known for their wide range of biological activities and therapeutic potential

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Fluoropyridin-4-yl)isoxazol-3-amine typically involves the formation of the isoxazole ring through a (3 + 2) cycloaddition reaction. This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts . The reaction conditions often include the use of solvents like dichloromethane or ethanol and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve bulk manufacturing processes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(3-Fluoropyridin-4-yl)isoxazol-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The fluoropyridinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound .

Scientific Research Applications

5-(3-Fluoropyridin-4-yl)isoxazol-3-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(3-Fluoropyridin-4-yl)isoxazol-3-amine involves its interaction with specific molecular targets and pathways. The fluoropyridinyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The isoxazole ring may also contribute to the compound’s activity by stabilizing its interaction with the target molecules .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoxazole derivatives such as:

Uniqueness

The combination of the isoxazole ring and the fluoropyridinyl group makes this compound a valuable candidate for further research and development .

Properties

Molecular Formula

C8H6FN3O

Molecular Weight

179.15 g/mol

IUPAC Name

5-(3-fluoropyridin-4-yl)-1,2-oxazol-3-amine

InChI

InChI=1S/C8H6FN3O/c9-6-4-11-2-1-5(6)7-3-8(10)12-13-7/h1-4H,(H2,10,12)

InChI Key

SQTMDIJQJJZDCE-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1C2=CC(=NO2)N)F

Origin of Product

United States

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